molecular formula C20H32N2O3 B6697359 N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide

N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide

Cat. No.: B6697359
M. Wt: 348.5 g/mol
InChI Key: IJUUOZZHFDEVFX-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a morpholine ring substituted with a carboxamide group and a hydroxy-phenylpentyl side chain, which contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-15(23)11-17(16-9-7-6-8-10-16)12-21-18(24)22-13-19(2,3)25-20(4,5)14-22/h6-10,15,17,23H,11-14H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUUOZZHFDEVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CNC(=O)N1CC(OC(C1)(C)C)(C)C)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide typically involves multiple steps:

    Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a phenylpentyl halide with a hydroxy group under basic conditions to form the hydroxy-phenylpentyl intermediate.

    Morpholine Ring Formation: The intermediate is then reacted with 2,2,6,6-tetramethylmorpholine in the presence of a suitable catalyst to form the morpholine ring.

    Carboxamide Formation: Finally, the morpholine derivative is treated with a carboxylating agent to introduce the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for large-scale chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpentyl side chain may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-2-phenylpentyl)-4-methyl-1-azepanecarboxamide: Similar structure but with an azepane ring instead of a morpholine ring.

    N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylpiperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The tetramethyl substitution on the morpholine ring enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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